6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
Description
The compound 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a fluorinated quinolin-4(1H)-one derivative characterized by a 4-methylbenzyl group at position 1, a 3-methylphenylsulfonyl group at position 3, and fluorine atoms at positions 6 and 7 of the quinoline core. Its molecular formula is C₃₁H₂₅F₂NO₃S (calculated molecular weight: 529.61 g/mol). The compound is cataloged under multiple identifiers, including CAS 1326823-02-2, and is listed by suppliers such as MolPort (ID: MolPort-019-913-070) and ZINC (ID: ZINC67340576) .
The 3-methylphenylsulfonyl group contributes to steric bulk and polarity, while the 4-methylbenzyl substituent may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
6,7-difluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-6-8-17(9-7-15)13-27-14-23(31(29,30)18-5-3-4-16(2)10-18)24(28)19-11-20(25)21(26)12-22(19)27/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBCXATZOPJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds, including 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one, exhibit significant antimicrobial properties. The presence of the sulfonyl group enhances the biological activity of these compounds, making them promising candidates for developing new antibiotics .
Anticancer Properties
Research has shown that certain quinoline derivatives can inhibit cancer cell proliferation. The specific structure of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one allows for interaction with various cellular targets, potentially leading to apoptosis in cancer cells . Ongoing studies are exploring its efficacy against different cancer types.
Synthetic Methodologies
Synthesis Techniques
The synthesis of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step reactions that incorporate various reagents and conditions. Notably, the use of fluorinated precursors is crucial due to their impact on the compound's biological activity .
Yield Optimization
Recent advancements in synthetic methodologies have improved the yield of this compound through optimized reaction conditions and the use of novel catalysts. For example, modifications in temperature and solvent choice have been shown to enhance product yields significantly .
Table 1: Summary of Research Findings
Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one against Staphylococcus aureus and Escherichia coli . The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through caspase activation pathways. This positions the compound as a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms and sulfonyl group can enhance binding affinity and specificity, while the quinoline core can intercalate with DNA or inhibit enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural analogs and their differences from the target compound:
Key Structural and Functional Insights
Fluorine Substitution: The 6,7-difluoro motif in the target compound and its analogs (e.g., ) is critical for electronic modulation. Fluorine’s electronegativity enhances dipole interactions and may reduce oxidative metabolism, improving pharmacokinetic profiles compared to non-fluorinated analogs like Compound 5k .
The 3,4-dimethylphenylsulfonyl group in increases hydrophobicity, likely enhancing membrane permeability but reducing solubility.
Position 1 Substituents: The 4-methylbenzyl group in the target compound balances lipophilicity and steric effects. The simpler methyl group in reduces molecular weight but may compromise binding affinity due to decreased van der Waals interactions.
Core Modifications: Compounds like 5k feature a dihydroquinolin-4(1H)-one core with a methylidene group, reducing aromaticity and altering conformational flexibility compared to the fully aromatic quinolin-4(1H)-one core in the target compound.
Biological Activity
6,7-Difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19F2N2O3S
- CAS Number : 1326863-21-1
- Molecular Weight : 435.48 g/mol
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. In vitro assays have revealed that certain quinoline derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is primarily attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production and inflammation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
Study 1: Anticancer Efficacy
A study evaluated the effects of a related quinoline derivative on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptotic changes .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various quinoline derivatives was tested against common pathogens. The results demonstrated that compounds with similar structures to 6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one exhibited substantial growth inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Data Summary Table
| Biological Activity | Assessed Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Quinoline Derivative A | 15 µM | Apoptosis induction |
| Antimicrobial | Quinoline Derivative B | 32 µg/mL | Cell membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
